4-(Pyrimidin-2-yloxy)benzonitrile
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Overview
Description
4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized 5-aminoaryl pyridines and 5-phenol pyridines showing the robustness of the developed methodology .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-2-yloxy)benzonitrile is represented by the InChI code: 1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrimidin-2-yloxy)benzonitrile include a molecular weight of 197.2 . The compound is stored at room temperature .Scientific Research Applications
4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It’s a solid substance with a melting point between 111 - 113 degrees Celsius . The compound is used in scientific research, particularly in the field of organic synthesis .
Pyrimidine derivatives, such as 4-(Pyrimidin-2-yloxy)benzonitrile, have attracted significant interest due to their various chemical and biological applications . They are known for their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
One of the methods to synthesize pyrimidine derivatives involves a one-pot, three-component reaction . This involves the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
The synthesis of pyrimidine derivatives often involves a one-pot, three-component reaction . This includes the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
The synthesis of pyrimidine derivatives often involves a one-pot, three-component reaction . This includes the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
Safety And Hazards
The safety data sheet for 4-(Pyrimidin-2-yloxy)benzonitrile suggests that personal protective equipment should be worn during handling. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .
properties
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 |
Source
|
Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196214 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Pyrimidin-2-yloxy)benzonitrile | |
CAS RN |
353259-03-7 |
Source
|
Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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